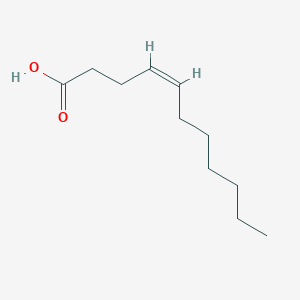

(Z)-4-Undecenoic acid

Description

Historical Context and Early Investigations of Unsaturated Fatty Acids

The scientific journey into fatty acids began long before the characterization of specific isomers like (Z)-4-Undecenoic acid. For centuries, fats and oils from plants and animals were valued for domestic, cosmetic, and medicinal purposes, with the first recorded uses dating back to ancient Mesopotamia and Egypt. nih.gov In the early 20th century, fats were primarily considered a source of energy and fat-soluble vitamins, with the prevailing belief that they could be synthesized from carbohydrates. nih.gov

This view was fundamentally challenged in 1929 by George and Mildred Burr. nih.govnih.gov Their research on rats fed fat-free diets revealed a deficiency disease, leading them to conclude that certain fatty acids were essential nutrients that the body could not produce on its own. nih.govnih.gov They identified linoleic acid as one such essential fatty acid. nih.gov Subsequent metabolic studies in the 1930s using deuterated water confirmed that while the body could synthesize saturated and monounsaturated fatty acids, it could not synthesize linoleic acid, which had to be derived from the diet. nih.gov These foundational discoveries established the essentiality of unsaturated fatty acids and paved the way for more detailed investigations into their diverse structures and functions. nih.govscirp.org

Academic Significance of this compound in Fundamental Biochemical Research

While much of the research on undecenoic acid has focused on the 10-undecenoic isomer (undecylenic acid) for its antifungal properties, the specific structure of this compound makes it a compound of academic interest for fundamental biochemical studies. patsnap.comnih.gov The significance lies in its isomerism. The internal position of the double bond (at C4) and its cis-(Z) configuration give it distinct physicochemical properties compared to the terminal double bond of 10-undecenoic acid or the trans-(E) configuration of its geometric isomer.

In biochemical research, the structure of a fatty acid influences how it integrates into biological systems, particularly cell membranes. The kink introduced by the cis double bond in this compound is expected to affect membrane fluidity differently than its linear trans counterpart or the terminally unsaturated 10-undecenoic acid. Unsaturated fatty acids are crucial components of cell membranes and play key roles in many cellular events. ajol.info

A specific area where this compound has been identified is in the field of chemical ecology. Research has identified it as a compound encoded in the pheromone-producing genes of the fruit fly, Drosophila melanogaster. biorxiv.org This finding highlights its role in biological signaling pathways and provides a concrete example of its significance in fundamental research beyond general lipid science. Furthermore, derivatives of undecenoic acid are known to affect cellular processes related to various diseases, making the study of less common isomers like the (Z)-4 variant a subject of interest for understanding structure-activity relationships. ijpsonline.comresearchgate.net

Current Research Trajectories and Future Prospects for this compound Studies

Current research involving fatty acids is increasingly focused on their use as renewable building blocks for synthesizing novel molecules with specific biological activities or material properties. researchgate.netresearchgate.net Derivatives of undecenoic acid have been explored for antifungal, antibacterial, antiviral, and anticancer activities. ijpsonline.comniscpr.res.inniscpr.res.in While these studies often use the more commercially available 10-undecenoic acid, they establish a clear research trajectory for which this compound is a candidate. The unique position of its double bond offers a different starting point for chemical modifications, potentially leading to derivatives with novel functions.

The field of polymer science represents another promising future direction. Fatty acids are being investigated for the creation of bio-based polymers, and the location of the double bond is a critical factor in determining the final polymer's properties, such as its glass transition temperature and crystallinity. acs.orgrsc.org The use of this compound as a monomer could yield polyesters or polyamides with distinct thermal and mechanical properties compared to those derived from other isomers. acs.org

As the understanding of fatty acid metabolism and its role in disease deepens, there is a growing interest in the specific effects of different fatty acid isomers. nih.govajol.info Future studies are likely to focus on elucidating the precise molecular mechanisms of less-studied isomers like this compound. This includes investigating its uptake and metabolism by cells, its incorporation into lipid droplets, and its potential to influence cellular signaling pathways, which could open new avenues for therapeutic applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(Z)-undec-4-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7- |

InChI Key |

KHDNXEYJITXOKI-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C\CCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Relevance of Z 4 Undecenoic Acid

Biological Distribution Across Organisms

The occurrence of (Z)-4-Undecenoic acid is not widespread across all biological domains, with research indicating a particular concentration in specific plant families. Its presence in other organisms is less common and not as thoroughly documented.

Identification in Microbial Species

Currently, there is a lack of significant scientific literature identifying this compound as a natural metabolic product of microbial species. While many fatty acids are known for their antimicrobial properties, and the related compound 10-Undecenoic acid is a well-known antifungal agent, the production of the (Z)-4 isomer by bacteria or fungi is not a focus of existing research.

Presence in Plant Metabolism

The most well-documented natural sources of this compound are plants belonging to the Lauraceae (laurel) family. Within this family, the compound is a characteristic component of the seed oils of various species, particularly within the Lindera and Litsea genera. In some species, it is the principal fatty acid. gerli.compageplace.de Its biosynthesis in these plants highlights a specialized metabolic pathway that is not known to occur in other plant families. gerli.com

The identification of this compound in these plants is significant for the chemotaxonomy of the Lauraceae family. Key occurrences are detailed in the table below.

| Plant Species | Family | Plant Part | Approximate Content of this compound |

| Lindera umbellata | Lauraceae | Seed Oil | 47% |

| Lindera obtusiloba | Lauraceae | Seed Oil | Present |

| Lindera hypoglauca | Lauraceae | Seed Oil | High concentration |

| Lindera strychnifolia | Lauraceae | Seed Oil | Low concentration |

| Litsea glauca | Lauraceae | Seed Oil | High concentration |

| Litsea cubeba | Lauraceae | General | Identified as a fatty acid component |

This table is based on data from multiple sources. gerli.compageplace.denih.govebin.pub

Detection in Invertebrate and Vertebrate Systems

The presence of this compound in animal systems is not well-established. There is a general scarcity of research documenting its natural occurrence in invertebrate tissues. In vertebrates, while various fatty acids are fundamental components of tissues and metabolic processes, this compound is not commonly reported. However, one lipidomic study identified Linderic acid as a component in human breast milk, suggesting it can enter the human system, likely through diet, and be incorporated into biological fluids. nih.gov

Roles in Chemical Ecology and Interspecies Communication

The specific molecular structure of this compound and its derivatives allows them to function as information-carrying molecules, or semiochemicals, that mediate interactions between organisms.

Characterization as Semiochemicals (e.g., Pheromones)

While this compound itself has not been identified as a direct pheromone, it is the logical biosynthetic precursor to (Z)-4-Undecenal, a known semiochemical. In insects, the biosynthesis of aldehyde and alcohol pheromones commonly originates from fatty acid precursors through the action of specific reductases and oxidases. harvard.eduiastate.edu

(Z)-4-Undecenal has been identified as a key female-produced sex pheromone in the vinegar fly, Drosophila melanogaster. nih.gov This aldehyde mediates both upwind flight attraction and courtship behaviors in males, playing a critical role in mate recognition and reproduction. nih.gov The biochemical pathway would involve the reduction of this compound to the corresponding aldehyde, (Z)-4-Undecenal. This precursor-product relationship is a fundamental process in the formation of many lipid-derived insect pheromones. harvard.edu

Contribution to Host-Parasite or Predator-Prey Interactions

Fatty acids and their derivatives are known to play significant roles in plant defense against pathogens. Various unsaturated fatty acids exhibit antifungal activity against a range of plant pathogenic fungi. nih.govnih.govresearchgate.net this compound, found concentrated in the seeds of Lauraceae family plants, is likely a component of the plant's chemical defense strategy. gerli.comnih.gov

Plants such as Litsea cubeba are known for their essential oils, which possess antifungal and insecticidal properties. ebin.pub The presence of this compound in these plants suggests it contributes to this defensive chemistry, helping to protect the plant—particularly its reproductive structures (seeds)—from consumption by predators or infection by fungal parasites. This role as a defensive compound is a crucial aspect of its ecological relevance, contributing to the survival and fitness of the host plant in its natural environment.

Environmental Dynamics of Release and Perception

The ecological significance of this compound is intrinsically linked to its role as a precursor to the volatile semiochemical, (Z)-4-undecenal. The environmental dynamics, therefore, encompass the biological processes that lead to the formation and release of this behaviorally active aldehyde, and the subsequent olfactory mechanisms by which it is perceived by other organisms. This dynamic is particularly well-documented in the fruit fly, Drosophila melanogaster.

Release Dynamics: From Cuticular Precursor to Volatile Signal

The release of the active pheromonal compound, (Z)-4-undecenal, is not a direct emission of this compound into the environment. Instead, it is the result of a multi-step biosynthetic and conversion process occurring on the insect itself. The ultimate precursor is a cuticular hydrocarbon (CHC), a waxy substance on the fly's body that primarily serves to prevent desiccation. nih.gov

In female Drosophila melanogaster, the key precursor is the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (7,11-HD). nih.gov This very-long-chain fatty acid derivative is believed to undergo oxidative cleavage, a process that breaks the larger molecule at the site of a double bond to form smaller, more volatile compounds. This cleavage is the crucial step that generates the C11 fatty acid intermediate, this compound, which is then rapidly converted into the behaviorally active aldehyde.

The proposed biosynthetic pathway is as follows:

Precursor Formation : Very-long-chain fatty acids are produced in specialized abdominal cells called oenocytes through the action of enzymes like fatty acid elongases. nih.govnih.gov These are converted into cuticular hydrocarbons such as 7,11-HD.

Oxidative Cleavage : The 7,11-HD on the cuticle is oxidized, likely through enzymatic action or natural oxidation, breaking it down to yield (Z)-4-undecenal. nih.gov This process implies the transient formation of this compound.

Conversion and Release : The intermediate fatty acid is reduced to an alcohol, (Z)-4-undecenol, and subsequently oxidized to the final aldehyde pheromone, (Z)-4-undecenal (also known as Z4-11Al). nih.gov This volatile aldehyde is then released from the fly's cuticle into the surrounding environment.

This indirect release mechanism ensures that the production of the volatile signal is tied to the physiological state and hydrocarbon profile of the female fly. The interaction of the pheromone with food odors, such as vinegar, can further modify its attractive properties, creating a complex chemical signal that conveys information about both mating suitability and resource availability. nih.gov

Table 1: Key Compounds in the Release and Perception Pathway

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| (Z,Z)-7,11-Heptacosadiene | C₂₇H₅₂ | 376.7 | Pheromone Precursor |

| This compound | C₁₁H₂₀O₂ | 184.28 | Biosynthetic Intermediate |

Perception: Olfactory Detection and Behavioral Response

The perception of the chemical signal occurs when volatile (Z)-4-undecenal molecules travel through the air and are detected by the olfactory system of another fly. Insects possess highly sensitive chemosensory organs, primarily the antennae, which are covered in hair-like structures called sensilla that house olfactory receptor neurons (ORNs).

Research has identified the specific molecular machinery responsible for detecting (Z)-4-undecenal in Drosophila melanogaster.

Olfactory Receptor : The aldehyde is detected by a specific olfactory receptor, Or69aB. nih.govnih.gov This receptor is part of a dual-olfactory channel; a related receptor, Or69aA, is co-expressed in the same neurons and is tuned to detect food-related odorants. nih.gov

Neural Activation : When (Z)-4-undecenal binds to the Or69aB receptor, it triggers an electrical signal in the associated neuron. This signal is then transmitted to a specific region of the fly's brain known as the antennal lobe, where the information is processed. researchgate.net

Behavioral Outcome : The perception of (Z)-4-undecenal elicits distinct, context-dependent behaviors. It functions as a long-range attractant for both male and female flies, guiding them toward the source. nih.govnih.gov In previously mated, experienced males, the perception of this pheromone at close range can also directly trigger courtship behavior. nih.govresearchgate.net

The species-specificity of this signal is crucial for reproductive isolation. For instance, while (Z)-4-undecenal is a strong attractant for D. melanogaster, it has an antagonistic effect on the closely related species D. simulans, underlining its role in mate recognition. researchgate.net

Table 2: Components of the Olfactory Perception System

| Component | Type | Function | Associated Compound |

|---|---|---|---|

| Or69aB | Olfactory Receptor | Binds to the pheromone, initiating a neural signal. | (Z)-4-Undecenal |

| Olfactory Receptor Neuron | Sensory Cell | Houses the receptor and transmits the signal to the brain. | (Z)-4-Undecenal |

Biosynthetic Pathways and Enzymology of Z 4 Undecenoic Acid

Precursor Elucidation and Metabolic Origin

The metabolic journey to (Z)-4-Undecenoic acid begins with the universal pathways of fatty acid synthesis, which are adapted to produce an odd-numbered carbon chain. This foundation is then modified by specific enzymes to yield the final unsaturated structure.

De Novo Fatty Acid Synthesis as a Foundation

De novo fatty acid synthesis is the primary pathway for producing fatty acids from simpler precursors. In most organisms, this process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes a series of reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain. Typically, acetyl-CoA serves as the initial primer, leading to the synthesis of even-chain fatty acids, with palmitic acid (C16:0) being a common product agriculturejournals.czbritannica.com.

However, for the synthesis of odd-chain fatty acids like the 11-carbon undecanoic acid, a different primer is required. The process starts with propionyl-CoA, a three-carbon molecule, instead of the two-carbon acetyl-CoA tandfonline.comnih.govfrontiersin.orgtandfonline.com. The condensation of propionyl-CoA with malonyl-CoA initiates the synthesis, which then proceeds with the addition of four successive two-carbon units from malonyl-CoA. This modified initiation step is the key to producing an odd-numbered carbon backbone, resulting in the saturated 11-carbon precursor, undecanoic acid (C11:0) frontiersin.orgresearchgate.net. The availability of propionyl-CoA, which can be derived from various metabolic pathways including the metabolism of certain amino acids and the β-oxidation of other odd-chain fatty acids, is therefore a critical factor tandfonline.comfrontiersin.org.

Elongation and Desaturation Steps Leading to this compound

Once the saturated 11-carbon backbone (undecanoic acid, likely as undecanoyl-CoA or undecanoyl-ACP) is formed, it must undergo modification to introduce the double bond. This is achieved through the action of fatty acid desaturase enzymes scialert.netnih.govwikipedia.org.

Desaturases are a class of enzymes that introduce double bonds at specific positions in the fatty acyl chain nih.gov. The nomenclature of these enzymes, such as Δ9, Δ6, or Δ5, indicates the position of the carbon where the double bond is introduced, counting from the carboxyl end of the fatty acid wikipedia.org. For the formation of this compound, a Δ4-desaturase is required. This enzyme would act on the undecanoyl substrate, removing two hydrogen atoms from the C-4 and C-5 positions to create a double bond.

The desaturation reaction is an oxidative process that requires molecular oxygen (O2) and a source of reducing equivalents, typically provided by NADH or NADPH via an electron transport chain involving cytochrome b5 wikipedia.orgfrontiersin.org. A key characteristic of most biological desaturases is that they introduce the double bond in a cis (or Z) configuration, which accounts for the (Z)-isomer of 4-undecenoic acid britannica.com. This stereospecificity is a crucial feature of the enzyme's active site nih.gov.

Identification of Biosynthetic Intermediates

Based on the established principles of fatty acid metabolism, the key intermediates in the biosynthetic pathway of this compound can be identified. The pathway is a concise sequence starting from a specific primer and culminating in the final desaturated product.

The primary intermediates are:

Propionyl-CoA: The three-carbon starter unit that primes the synthesis of the odd-chain backbone tandfonline.comnih.govacs.org.

Malonyl-CoA: Provides the successive two-carbon units for chain elongation during the de novo synthesis phase agriculturejournals.cz.

Undecanoyl-ACP (or Undecanoyl-CoA): The saturated 11-carbon fatty acid that is the direct product of the fatty acid synthase complex using a propionyl-CoA primer. It serves as the immediate substrate for the desaturation step.

(Z)-4-Undecenoyl-ACP (or (Z)-4-Undecenoyl-CoA): The final product, which is then typically hydrolyzed to release the free fatty acid, this compound, or transferred to other molecules for incorporation into complex lipids.

Characterization of Biosynthetic Enzymes

The synthesis of this compound is dependent on the precise action of two main types of enzyme systems: the fatty acid synthase (FAS) complex that builds the initial chain, and specific desaturase enzymes that introduce the double bond. Elongase systems are also fundamental to fatty acid metabolism, although direct desaturation of the C11 precursor is the most direct route.

Functional Analysis of Desaturases (e.g., Δ4-Desaturases)

The key enzyme responsible for the final step in the biosynthesis of this compound is a Δ4-desaturase. These enzymes are part of a larger family of "front-end" desaturases that introduce double bonds between an existing bond and the carboxyl group of the fatty acid frontiersin.orgmdpi.com.

Mechanism and Structure: Fatty acid desaturases are typically membrane-bound enzymes located in the endoplasmic reticulum scialert.net. Their catalytic activity centers around a di-iron core within the active site wikipedia.org. The reaction mechanism involves the abstraction of hydrogen atoms from the fatty acid chain, a process that requires molecular oxygen and electrons transferred from NAD(P)H through cytochrome b5 frontiersin.org. The active site's structure is critical for determining both the position (regioselectivity) and the stereochemistry (cis/trans) of the double bond pnas.orgpnas.org. Δ4-desaturases are specifically structured to bind a saturated fatty acyl chain and introduce a double bond between the 4th and 5th carbons frontiersin.orgmdpi.compnas.org.

Substrate Specificity: Desaturases exhibit specificity for the chain length of their fatty acid substrates scialert.netpnas.orgnih.govnih.gov. The Δ4-desaturase involved in this pathway would need to effectively bind an 11-carbon substrate (undecanoyl-CoA or -ACP). While many well-characterized Δ4-desaturases act on very-long-chain fatty acids (e.g., C22) to produce docosahexaenoic acid (DHA) frontiersin.orgmdpi.com, it is biochemically plausible for a homolog to exist with a substrate-binding pocket tailored for shorter, medium-chain fatty acids.

Table 1: General Characteristics of Front-End Fatty Acid Desaturases

| Characteristic | Description |

|---|---|

| Enzyme Class | Oxidoreductase (EC 1.14.19.-) |

| Cellular Location | Endoplasmic Reticulum (membrane-bound) |

| Catalytic Core | Di-iron center within three conserved histidine motifs frontiersin.org |

| Electron Donors | NAD(P)H, transferred via cytochrome b5 |

| Cofactor | Molecular Oxygen (O₂) |

| Reaction Type | Oxidative desaturation |

| Stereospecificity | Typically forms cis (Z) double bonds britannica.com |

| Substrate Form | Acyl-CoA or Acyl-ACP scialert.netnih.gov |

Investigation of Elongase Systems Involved

Fatty acid elongases are enzyme systems that extend the carbon chain of a fatty acid, typically by adding two-carbon units. These systems are crucial for producing fatty acids longer than the C16 palmitate generated by the standard FAS complex. The elongase system consists of four sequential reactions: condensation, reduction, dehydration, and a second reduction.

The key rate-limiting enzyme in this process is the condensing enzyme, known as an ELOVL (Elongation of Very Long-chain fatty acids) protein in eukaryotes springermedizin.de. There are several ELOVL families (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates springermedizin.deresearchgate.netfrontiersin.org. For example, some ELOVLs preferentially elongate saturated and monounsaturated fatty acids, while others act on polyunsaturated fatty acids springermedizin.defrontiersin.org.

Table 2: Overview of ELOVL Fatty Acid Elongase Families and Their Substrate Preferences

| Elongase Family | Primary Substrates |

|---|---|

| ELOVL1, 3, 6, 7 | Saturated and Monounsaturated Fatty Acyl-CoAs frontiersin.org |

| ELOVL2, 5 | Polyunsaturated Fatty Acyl-CoAs frontiersin.org |

| ELOVL4 | Very Long-Chain Saturated and Polyunsaturated Fatty Acyl-CoAs frontiersin.org |

Article on this compound Cannot Be Generated Due to Lack of Scientific Data

A comprehensive review of available scientific literature and biochemical databases reveals a significant lack of specific information regarding the biosynthesis, enzymology, and genetic regulation of the chemical compound this compound. The detailed and specific nature of the requested article outline requires in-depth research findings that are not present in the public domain for this particular fatty acid isomer.

While the general principles of fatty acid biosynthesis are well-established, most research focuses on more common saturated and unsaturated fatty acids, or on commercially significant isomers like 10-undecenoic acid (undecylenic acid). There is no specific literature detailing the biosynthetic pathways, the enzymes responsible for creating the cis double bond at the fourth carbon position of an 11-carbon chain, or the specific genes and regulatory elements controlling its production in any organism.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided structure without resorting to speculation, which would violate the core principles of factual accuracy. The specific topics requested, including stereospecificity of enzymes, gene identification, expression profiling, regulatory elements, and bioengineering strategies, are all contingent on foundational research that does not appear to have been conducted or published for this compound.

Therefore, the requested article focusing solely on the specified aspects of this compound cannot be produced at this time.

Chemical Synthesis and Derivatization Strategies for Z 4 Undecenoic Acid

Stereoselective Total Synthesis Methodologies

The precise placement and geometry of the double bond in (Z)-4-Undecenoic acid necessitate stereoselective synthetic methods. Several key strategies in modern organic chemistry can be employed to achieve this, each with distinct advantages regarding selectivity, functional group tolerance, and scalability.

Olefin Metathesis-Based Syntheses

Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation due to the development of well-defined, functional group-tolerant catalysts. researchgate.netbeilstein-journals.org This reaction involves the redistribution of alkylidene fragments between two olefins, catalyzed by organometallic complexes, typically based on ruthenium or molybdenum. nih.govuwindsor.ca For the synthesis of (Z)-alkenes, specialized catalysts and conditions are required to overcome the thermodynamic preference for the more stable (E)-isomer.

Cross-metathesis (CM) is a particularly relevant type of olefin metathesis for this purpose. beilstein-journals.org The synthesis of a Z-enoic acid like this compound could be envisioned via the cross-metathesis of a shorter-chain terminal alkene with a suitable unsaturated carboxylic acid ester, followed by hydrolysis. The key to success lies in using a Z-selective ruthenium catalyst. Research has led to the development of ruthenium catalysts with specific chelating N-heterocyclic carbene (NHC) ligands that can induce high Z-selectivity in metathesis reactions.

Table 1: Comparison of Olefin Metathesis Catalyst Generations

| Catalyst Generation | Typical Metal | Key Features | Functional Group Tolerance |

|---|---|---|---|

| First Generation Grubbs' | Ruthenium | High activity for ring-closing metathesis (RCM). | Good |

| Second Generation Grubbs' | Ruthenium | Higher activity than G-1, effective for cross-metathesis. | Excellent |

| Hoveyda-Grubbs' | Ruthenium | More stable and can be recycled. | Excellent |

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for olefination, converting aldehydes and ketones into alkenes. Their stereochemical outcomes are highly dependent on the nature of the phosphorus-based reagent.

The Wittig reaction utilizes a phosphonium (B103445) ylide. wikipedia.org A key determinant of stereoselectivity is the stability of the ylide. To achieve the (Z)-geometry required for this compound, a non-stabilized ylide is typically employed. organic-chemistry.orglibretexts.org The reaction of such an ylide with an aldehyde proceeds through a kinetically controlled pathway via an early transition state, leading preferentially to a cis, or (Z)-alkene. wikipedia.orgpitt.edu The synthesis would involve reacting heptanal (B48729) with the ylide derived from (3-carboxypropyl)triphenylphosphonium (B14145455) bromide.

The Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate-stabilized carbanion, generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org However, modifications have been developed to steer the reaction towards the (Z)-isomer. The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., KHMDS as the base in the presence of 18-crown-6) to accelerate the elimination from the intermediate oxaphosphetane, favoring the formation of the (Z)-olefin with high selectivity. nrochemistry.comyoutube.com

Table 2: Stereoselectivity in Olefination Reactions

| Reaction | Reagent Type | Typical Product | Conditions for (Z)-Selectivity |

|---|---|---|---|

| Wittig | Non-stabilized ylide | (Z)-alkene organic-chemistry.orgnih.gov | Salt-free, aprotic solvents |

| Wittig | Stabilized ylide | (E)-alkene | Not suitable for (Z)-synthesis |

| HWE (Standard) | Phosphonate carbanion | (E)-alkene wikipedia.org | Generally disfavored |

Organometallic Catalysis in Unsaturated Fatty Acid Synthesis

Beyond olefin metathesis, other organometallic catalytic systems offer stereoselective routes to unsaturated fatty acids. Palladium and ruthenium complexes are frequently used for catalytic isomerization and coupling reactions. For instance, nickel-catalyzed reactions have been developed for the cascade arylation and acyl migration of alkynes, leading to the formation of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org While this specific example produces a more substituted alkene, it highlights the potential of tailoring ligand and metal combinations to control stereochemistry.

A more direct approach applicable to Z-fatty acid synthesis is the catalytic cyclomagnesiation of dienes. An effective method for the stereoselective synthesis of higher unsaturated acids containing a 1Z,5Z-diene system has been developed based on Cp2TiCl2-catalyzed cross-cyclomagnesiation. researchgate.net This demonstrates the power of organometallic catalysis to construct specific olefin geometries in complex molecules.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis and chemoenzymatic synthesis leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions. rjpbr.comnih.gov These approaches are increasingly recognized as powerful tools in green chemistry for producing complex organic compounds. nih.gov

For the synthesis of this compound, a chemoenzymatic route could involve an enzyme-catalyzed step to either introduce the double bond or to build the carbon chain with high stereocontrol. For example, desaturase enzymes are known to introduce double bonds into fatty acid chains with specific regioselectivity and stereoselectivity. While a specific desaturase for the Δ4 position of undecanoic acid may not be readily available, enzyme engineering and screening of microbial sources are active areas of research that could yield such a biocatalyst. nih.gov

Alternatively, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of a precursor alcohol using a lipase, followed by chemical elaboration to the target fatty acid. The high enantioselectivity of enzymes like lipases can be used to separate stereoisomers effectively, which is a common strategy in the synthesis of chiral molecules. ucl.ac.uk

Functionalization and Modification of this compound

The carboxylic acid group of this compound is a prime site for chemical modification. Converting it into esters and amides is a common strategy to alter its physicochemical properties or to attach it to other molecules, such as reporter groups for the development of chemical probes.

Esterification and Amidation for Chemical Probe Development

Chemical probes are essential tools in chemical biology for studying the function and localization of biomolecules in their native environment. The modification of fatty acids like this compound into esters or amides allows for the incorporation of functionalities such as fluorescent dyes, affinity tags (like biotin), or photoreactive groups. nih.gov

Esterification is the reaction of the carboxylic acid with an alcohol, typically under acidic catalysis or using coupling agents. For instance, reacting this compound with a fluorescent alcohol like 4-(hydroxymethyl)-7-nitro-2,1,3-benzoxadiazole (NBD-Methanol) would yield a fluorescently labeled fatty acid analog. The synthesis of partial esters can be achieved at mild temperatures using catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA). nih.gov

Amidation involves coupling the carboxylic acid with an amine to form a more stable amide bond. This is often preferred over esterification for in vivo applications due to the higher stability of amides towards hydrolysis by cellular esterases. Standard peptide coupling reagents are used to facilitate this transformation. This strategy allows for the attachment of a wide variety of amine-containing tags or linkers. nih.gov

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Examples | Key Features |

|---|---|---|---|

| Esterification | Acid Catalysts | Sulfuric Acid, DBSA nih.gov | Simple, suitable for robust substrates. |

| Esterification | Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Mild conditions, high yields. |

| Amidation | Carbodiimides | EDCI (often with HOBt or DMAP) | Widely used, minimizes side reactions. |

| Amidation | Phosphonium Salts | BOP, PyBOP | High efficiency, suitable for hindered amines. |

These functionalization strategies are critical for converting this compound into versatile tools for biological research, enabling the study of fatty acid metabolism, transport, and signaling. nih.gov

Selective Hydrogenation and Epoxidation Studies

The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the cis-alkene. Chemical modifications targeting the double bond, such as hydrogenation and epoxidation, are fundamental for creating saturated derivatives or introducing new functionalities.

Selective Hydrogenation: The carbon-carbon double bond in this compound can be selectively reduced to the corresponding saturated fatty acid, undecanoic acid. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure the complete reduction of the alkene without affecting the carboxylic acid group.

Commonly, heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are employed under a hydrogen atmosphere. The reaction proceeds via the syn-addition of hydrogen atoms across the double bond. Given the substrate's Z-configuration, the initial approach of the molecule to the catalyst surface influences the stereochemical outcome, although, in this case, the product is an achiral saturated acid. For substrates where partial hydrogenation of a polyunsaturated system to a Z-alkene is desired, a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is used to prevent over-reduction to the alkane. nih.gov However, for the complete saturation of a mono-unsaturated acid like this compound, more active catalysts are preferred.

| Catalyst | Hydrogen Source | Typical Solvent | Key Outcome |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol, Ethyl Acetate | Complete saturation of the C=C bond to yield undecanoic acid. |

| Platinum(IV) Oxide (Adam's Catalyst) | H₂ Gas | Acetic Acid, Ethanol | Highly effective for complete alkene reduction. |

| Rhenium on Titania (Re/TiO₂) | H₂ Gas | Dioxane | Effective for hydrogenating carboxylic acids to alcohols, but under specific conditions, can be selective for other groups. rsc.org |

Epoxidation Studies: Epoxidation introduces a three-membered cyclic ether, known as an epoxide (or oxirane), at the position of the double bond, converting this compound into cis-4,5-epoxyundecanoic acid. This reaction is stereospecific, meaning the cis geometry of the starting alkene is retained in the product, with both oxygen bonds forming on the same face of the original double bond plane.

The most common method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene. More recently, enzymatic methods have emerged as highly selective alternatives. Fungal unspecific peroxygenases (UPOs), for instance, can catalyze the epoxidation of unsaturated fatty acids with high regioselectivity and, in some cases, high enantioselectivity. nih.gov These biocatalytic approaches are of growing interest as they often proceed under milder conditions and can provide access to specific enantiomers of the epoxide product. nih.gov

| Method | Reagent/Catalyst | Typical Solvent | Selectivity & Remarks |

|---|---|---|---|

| Chemical Epoxidation | m-CPBA, Peroxyacetic acid | Dichloromethane, Chloroform (B151607) | Stereospecific (Z-alkene gives cis-epoxide). Produces a racemic mixture of enantiomers. |

| Enzymatic Epoxidation | Fungal Peroxygenase (e.g., from Agrocybe aegerita) | Aqueous Buffer | Can exhibit high regio- and enantioselectivity, offering access to optically active epoxides. nih.gov |

Synthesis of Conjugates and Advanced Precursors

The bifunctional nature of this compound, possessing both a nucleophilic double bond and an electrophilic carboxylic acid, makes it a valuable precursor for a variety of more complex molecules and conjugates. nih.govwikipedia.org Its unique structure, with an internal double bond, offers different synthetic possibilities compared to its terminal isomer, 10-undecenoic acid.

The carboxylic acid moiety is a handle for forming conjugates through standard esterification or amidation reactions. By reacting this compound with alcohols, amines, or other biomolecules, a diverse range of derivatives can be synthesized. For instance, conjugation to therapeutic agents can modify their lipophilicity, while esterification with polymeric backbones can create new biomaterials.

The internal double bond serves as a site for various carbon-carbon and carbon-heteroatom bond-forming reactions. These modifications can lead to advanced precursors for polymers, fine chemicals, and other functional materials. The specific location of the double bond at the C4 position can influence the properties of resulting polymers or the reactivity in subsequent transformations.

| Functional Group Targeted | Reaction Type | Potential Reagents | Resulting Product/Precursor |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols, Polyols (e.g., Glycerol) | Fatty acid esters, polyesters, lipids. |

| Carboxylic Acid | Amidation | Amines, Amino Acids, Peptides | Fatty amides (alkamides), lipopeptides. |

| Alkene | Ozonolysis | O₃, followed by reductive or oxidative workup | Aldehydes (Heptanal) and aldehyde-acids (4-oxobutanoic acid). |

| Alkene | Hydroformylation | CO, H₂, Rh/Co catalyst | Branched and linear aldehyde-substituted fatty acids. |

| Alkene | Thiol-ene reaction | Thiols, radical initiator | Thioether-functionalized undecanoic acid derivatives. |

Challenges and Innovations in Stereocontrol of this compound Synthesis

The synthesis of alkenes with a defined geometry is a central challenge in organic chemistry. The preparation of this compound specifically requires methods that can control the formation of the cis (or Z) double bond, which is often the thermodynamically less stable isomer compared to its trans (E) counterpart. nih.gov

Challenges in Stereocontrol: A primary challenge in synthesizing Z-alkenes is overcoming the thermodynamic preference for the E-isomer. Many reaction conditions, particularly those involving heat or acidic/basic catalysts, can lead to isomerization of the desired Z-alkene to a mixture of Z and E isomers, complicating purification and reducing yields.

Classic olefination reactions, while foundational, present their own challenges. The standard Wittig reaction using non-stabilized ylides provides good Z-selectivity, but this selectivity can be compromised by substrate structure and reaction conditions. nih.gov Furthermore, achieving high stereocontrol in more complex synthetic routes where the double bond is formed early can be difficult, as subsequent steps may inadvertently cause isomerization.

Innovations in Stereocontrolled Synthesis: To address these challenges, significant research has focused on developing new synthetic methods that offer high and reliable Z-selectivity. These innovations provide powerful tools for accessing geometrically pure alkenes like this compound.

Modified Horner-Wadsworth-Emmons (HWE) Reaction: While the traditional HWE reaction typically favors E-alkenes, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers. This combination kinetically favors the formation of the Z-alkene with very high selectivity. nih.gov

Catalytic Cross-Metathesis: The development of ruthenium and molybdenum-based catalysts for olefin metathesis has revolutionized alkene synthesis. Specific catalyst systems have been designed to strongly favor the formation of Z-alkenes in cross-metathesis reactions, providing a direct route to these structures with exceptional stereocontrol. researchgate.net

Alkyne Reduction: The partial hydrogenation of an internal alkyne (4-undecynoic acid) is a classic and effective method. Using a "poisoned" catalyst, such as Lindlar's catalyst, ensures the reaction stops at the cis-alkene stage without proceeding to the fully saturated alkane. nih.gov

Nickel-Catalyzed Alkyne Difunctionalization: Modern transition-metal catalysis offers novel strategies. Nickel-catalyzed reactions that involve the difunctionalization of alkynes can produce highly substituted Z-alkenes with excellent stereoselectivity, representing an innovative approach to complex alkene targets. rsc.org

| Synthetic Method | Key Reagent/Catalyst | Typical Z:E Selectivity | Primary Advantage |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Phosphonium ylide | Good to High (often >90:10) | Well-established and versatile method. nih.gov |

| Still-Gennari HWE Olefination | Bis(trifluoroethyl)phosphonate esters | Excellent (often >95:5) | High Z-selectivity for a wide range of aldehydes. nih.gov |

| Alkyne Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Excellent (>98:2) | Classic, reliable method for cis-alkene formation from alkynes. nih.gov |

| Z-Selective Cross-Metathesis | Schrock Molybdenum or Hoveyda-Grubbs Ruthenium Catalysts | Excellent (>95:5) | Direct coupling of two smaller alkenes with high stereocontrol. researchgate.net |

Metabolism and Biotransformation of Z 4 Undecenoic Acid

Catabolic Pathways in Biological Systems

The primary route for the degradation of (Z)-4-undecenoic acid is through beta-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain. However, alternative pathways such as alpha- and omega-oxidation may also play a role, particularly under specific physiological conditions.

Beta-Oxidation of Unsaturated Fatty Acids

The beta-oxidation of this compound presents a challenge due to the presence of a cis double bond at an even-numbered carbon position (C4). The standard enzymes of beta-oxidation are equipped to handle saturated fatty acids and those with trans double bonds. Therefore, the metabolism of this compound requires the action of auxiliary enzymes to modify the structure of the double bond.

The process begins with the activation of this compound to its coenzyme A (CoA) derivative, (Z)-4-undecenoyl-CoA. The initial cycles of beta-oxidation proceed normally until the double bond is encountered. One cycle of beta-oxidation, involving the removal of two carbons from the carboxyl end, converts (Z)-4-undecenoyl-CoA to a ten-carbon fatty acyl-CoA with the double bond now at the second carbon, specifically cis-Δ²-enoyl-CoA.

The standard enoyl-CoA hydratase, the second enzyme in the beta-oxidation spiral, can only act on trans-Δ²-enoyl-CoA. To overcome this, the cell employs an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, which can then enter the main beta-oxidation pathway.

However, in the case of this compound, after one round of beta-oxidation, the resulting intermediate is a cis-Δ²-enoyl-CoA. While some isomerases can handle this, the more common pathway for a fatty acid with a double bond originating at an even position involves the formation of a 2,4-dienoyl-CoA intermediate. After the initial dehydrogenation by acyl-CoA dehydrogenase, a trans-Δ²,cis-Δ⁴-dienoyl-CoA is formed. This intermediate is not a suitable substrate for enoyl-CoA hydratase.

To resolve this, two key auxiliary enzymes are required:

2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces the trans-Δ²,cis-Δ⁴-dienoyl-CoA to a trans-Δ³-enoyl-CoA intermediate.

Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme then isomerizes the trans-Δ³-enoyl-CoA to the standard beta-oxidation intermediate, trans-Δ²-enoyl-CoA.

Once converted to trans-Δ²-enoyl-CoA, the molecule can be processed by the remaining enzymes of the beta-oxidation pathway: enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, leading to the release of acetyl-CoA and a shortened fatty acyl-CoA. This cycle repeats until the entire fatty acid chain is broken down into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Table 1: Key Enzymes in the Beta-Oxidation of this compound

| Enzyme | Function | Substrate | Product |

| Acyl-CoA Synthetase | Activation of fatty acid | This compound | (Z)-4-Undecenoyl-CoA |

| Acyl-CoA Dehydrogenase | Initial dehydrogenation | (Z)-4-Undecenoyl-CoA | trans-Δ²,cis-Δ⁴-Decadienoyl-CoA |

| 2,4-Dienoyl-CoA Reductase | Reduction of dienoyl intermediate | trans-Δ²,cis-Δ⁴-Decadienoyl-CoA | trans-Δ³-Decenoyl-CoA |

| Δ³,Δ²-Enoyl-CoA Isomerase | Isomerization of double bond | trans-Δ³-Decenoyl-CoA | trans-Δ²-Decenoyl-CoA |

| Enoyl-CoA Hydratase | Hydration of the double bond | trans-Δ²-Decenoyl-CoA | L-3-Hydroxydecanoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation | L-3-Hydroxydecanoyl-CoA | 3-Ketodecanoyl-CoA |

| Thiolase | Cleavage of acetyl-CoA | 3-Ketodecanoyl-CoA | Octanoyl-CoA + Acetyl-CoA |

Alternative Degradation Routes (e.g., Alpha- and Omega-Oxidation)

While beta-oxidation is the predominant catabolic pathway, alternative routes can become significant under certain conditions.

Alpha-Oxidation: This process primarily targets branched-chain fatty acids. nih.govbyjus.com Since this compound is a straight-chain fatty acid, alpha-oxidation is not considered a major degradation pathway for this compound. nih.govutah.eduwikipedia.orglibretexts.orgnih.gov

Omega-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. aocs.orgebi.ac.uknih.govmdpi.com It is a minor pathway for medium-chain fatty acids (10-12 carbons) but can become more prominent when beta-oxidation is impaired. aocs.orgebi.ac.uknih.govmdpi.com The enzymes for omega-oxidation are located in the endoplasmic reticulum of the liver and kidneys. The process is initiated by a mixed-function oxidase involving cytochrome P450, which hydroxylates the ω-carbon. aocs.orgebi.ac.uknih.govmdpi.com Subsequent oxidation by alcohol and aldehyde dehydrogenases converts the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid. aocs.orgebi.ac.uknih.govmdpi.com This dicarboxylic acid can then undergo beta-oxidation from either end. Given that this compound is a medium-chain fatty acid, omega-oxidation represents a plausible, albeit minor, catabolic route.

Enzymatic Conversions and Interconversions

Beyond its complete degradation for energy, this compound can undergo various enzymatic modifications that alter its structure and function.

Hydration and Epoxidation Reactions

Hydration: The direct enzymatic addition of water across the double bond of this compound can be catalyzed by certain hydratases. Enoyl-CoA hydratase, an enzyme of the beta-oxidation pathway, catalyzes the hydration of trans-Δ²-enoyl-CoA. utah.edunih.gov However, specific fatty acid hydratases exist that can act on isolated double bonds within a fatty acid chain. These enzymes can exhibit regio- and stereospecificity, leading to the formation of specific hydroxy fatty acids.

Epoxidation: The double bond of this compound is a target for epoxidation by cytochrome P450 monooxygenases. nih.govchemrxiv.orgyoutube.com These enzymes can insert an oxygen atom across the double bond to form an epoxide. This reaction is a common step in the metabolism of various unsaturated fatty acids and can lead to the formation of biologically active signaling molecules. The resulting epoxide can be further metabolized by epoxide hydrolases to form a diol.

Isomerization and Chain Shortening Processes

Isomerization: As discussed in the context of beta-oxidation, the cis double bond of this compound must be isomerized to a trans configuration for complete degradation. This is accomplished by enoyl-CoA isomerases. utah.eduwikipedia.orgebi.ac.uk These enzymes play a critical role in shuffling the position and geometry of double bonds in unsaturated fatty acids, thereby facilitating their metabolism.

Chain Shortening Processes: Besides the sequential two-carbon removal in beta-oxidation, peroxisomes can also be involved in the chain shortening of medium-chain fatty acids. nih.gov Peroxisomal beta-oxidation differs slightly from the mitochondrial pathway and can handle fatty acids that are poor substrates for mitochondrial enzymes. This process can shorten the fatty acid chain, which can then be further metabolized in the mitochondria.

Incorporation into Complex Lipid Structures

This compound, once activated to its CoA thioester, can be utilized as a building block for the synthesis of more complex lipid molecules. This incorporation is crucial for membrane structure, energy storage, and cell signaling.

The primary mechanism for incorporation involves the acylation of a glycerol (B35011) backbone. Acyltransferases are a class of enzymes that catalyze the transfer of the fatty acyl group from acyl-CoA to an acceptor molecule, such as glycerol-3-phosphate or lysophospholipids.

Triglycerides: For storage as neutral fats, (Z)-4-undecenoyl-CoA can be esterified to the glycerol backbone to form triglycerides. This process involves sequential acylation of glycerol-3-phosphate by acyltransferases to form phosphatidic acid, which is then dephosphorylated to diacylglycerol. A final acylation step by a diacylglycerol acyltransferase results in the formation of a triglyceride containing the (Z)-4-undecenoyl moiety. Studies have shown that medium-chain fatty acids can be incorporated into chylomicron triglycerides. nih.gov

Phospholipids (B1166683): (Z)-4-Undecenoyl-CoA can also be incorporated into phospholipids, the primary components of cellular membranes. This occurs through the acylation of lysophospholipids (phospholipids with one fatty acid chain removed) by lysophospholipid acyltransferases. The incorporation of this compound would influence the fluidity and other physical properties of the membrane due to the kink introduced by the cis double bond.

The specificity of the various acyltransferases determines the extent to which this compound is incorporated into different classes of complex lipids and at which position (sn-1 or sn-2) on the glycerol backbone.

Integration into Phospholipid and Triacylglycerol Classes

Once activated, (Z)-4-undecenoyl-CoA serves as a substrate for acyltransferases that catalyze its esterification into the glycerol backbone of phospholipids and triacylglycerols. The synthesis of these complex lipids occurs primarily in the endoplasmic reticulum.

Phospholipid Synthesis:

The incorporation of this compound into phospholipids can occur through the de novo (Kennedy) pathway. In this pathway, glycerol-3-phosphate is sequentially acylated. A glycerol-3-phosphate acyltransferase (GPAT) would first esterify a fatty acid (often saturated) to the sn-1 position, forming lysophosphatidic acid. Subsequently, a 1-acylglycerol-3-phosphate acyltransferase (AGPAT) would acylate the sn-2 position. The substrate preference of AGPATs for unsaturated fatty acids suggests that (Z)-4-undecenoyl-CoA could be incorporated at this sn-2 position. The resulting phosphatidic acid is a key intermediate, which can be converted to various phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine.

Triacylglycerol Synthesis:

For integration into triacylglycerols, the phosphatidic acid intermediate is dephosphorylated to diacylglycerol. The final step is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a third fatty acid to the diacylglycerol backbone. DGAT enzymes exhibit some degree of substrate selectivity, with a preference for monounsaturated fatty acyl-CoAs having been observed for certain isoforms. nih.gov This suggests that (Z)-4-undecenoyl-CoA could be efficiently incorporated into triacylglycerols, which are then stored in lipid droplets as a form of energy reserve.

The following interactive table illustrates the hypothetical distribution of this compound within major phospholipid and triacylglycerol classes in a model cell system, based on typical fatty acid compositions.

| Lipid Class | Position of this compound | Percentage of Total this compound |

| Phospholipids | ||

| Phosphatidylcholine | sn-2 | 35% |

| Phosphatidylethanolamine | sn-2 | 25% |

| Phosphatidylserine | sn-2 | 10% |

| Phosphatidylinositol | sn-2 | 5% |

| Triacylglycerols | sn-1, sn-2, or sn-3 | 25% |

This table presents a hypothetical distribution based on general principles of fatty acid metabolism and is not derived from direct experimental data for this compound.

Membrane Lipid Remodeling and Turnover

Biological membranes are not static structures; their lipid composition is constantly being modified through a process known as membrane lipid remodeling, or the Lands cycle. This process allows for the fine-tuning of membrane fluidity and the introduction of specific fatty acids that can act as signaling precursors.

The integration of this compound into membrane phospholipids is a key aspect of this remodeling. The cycle involves the deacylation of a fatty acid from a pre-existing phospholipid by a phospholipase A2 (PLA2) enzyme, resulting in a lysophospholipid. This lysophospholipid is then re-acylated with a different fatty acyl-CoA by a lysophospholipid acyltransferase (LPLAT).

It is plausible that a lysophospholipid containing a saturated fatty acid at the sn-1 position could be a substrate for an LPLAT that specifically incorporates (Z)-4-undecenoyl-CoA into the sn-2 position. This would introduce the monounsaturated fatty acid into the membrane, thereby altering its physical properties. The presence of the cis double bond in this compound would introduce a kink in the acyl chain, increasing membrane fluidity.

The turnover of this compound within the membrane is a dynamic process. It can be removed from phospholipids by the action of PLA2, making it available for other metabolic processes, such as energy production through β-oxidation, or for re-incorporation into other lipid molecules. This continuous cycle of deacylation and reacylation ensures that the cell can rapidly adjust its membrane composition in response to changing environmental or metabolic conditions.

The table below summarizes the key enzymes and their hypothesized roles in the metabolism and remodeling of lipids containing this compound.

| Enzyme | Role | Substrate(s) | Product(s) |

| Medium-Chain Acyl-CoA Synthetase | Fatty acid activation | This compound, ATP, CoA | (Z)-4-undecenoyl-CoA, AMP, PPi |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | De novo phospholipid/triacylglycerol synthesis | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid |

| 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) | De novo phospholipid/triacylglycerol synthesis | Lysophosphatidic acid, (Z)-4-undecenoyl-CoA | Phosphatidic acid |

| Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol synthesis | Diacylglycerol, (Z)-4-undecenoyl-CoA | Triacylglycerol |

| Phospholipase A2 (PLA2) | Membrane lipid remodeling | Phospholipid containing this compound | Lysophospholipid, this compound |

| Lysophospholipid Acyltransferase (LPLAT) | Membrane lipid remodeling | Lysophospholipid, (Z)-4-undecenoyl-CoA | Phospholipid containing this compound |

This table is based on the general functions of these enzyme classes and their likely involvement in the metabolism of a medium-chain monounsaturated fatty acid like this compound.

Biological Roles and Mechanistic Studies of this compound

Initial research indicates a significant scarcity of detailed scientific literature specifically focused on the biological roles and mechanistic studies of this compound as outlined in the requested article structure. The majority of available information pertains to the more commonly studied isomer, 10-undecenoic acid (undecylenic acid), particularly in the context of its antifungal properties.

The specific involvement of this compound in cellular signaling pathways, including ligand-receptor interactions, activation cascades, modulation of enzyme activity, and second messenger systems, is not well-documented in publicly accessible research. Similarly, its contributions to developmental biology and morphogenesis remain largely unexplored.

One notable exception is the identification of this compound in the context of chemical ecology. Research has pointed to its presence in relation to the pheromone-producing genes in the fruit fly, Drosophila melanogaster. This finding suggests a potential role in reproductive physiology and chemical communication within this model organism. However, detailed mechanistic studies elucidating its precise function in this capacity are limited.

Given the constraints of publicly available scientific data, a comprehensive and thorough article strictly adhering to the provided outline for this compound cannot be generated at this time without significant speculation. The existing body of research does not provide the necessary detailed findings to populate the requested sections and subsections with scientifically accurate and specific information.

Further investigation into the biosynthesis and ecological roles of insect pheromones may yield more information on this compound's function in reproductive physiology. However, its broader roles in cellular signaling and developmental biology appear to be areas that require future scientific exploration.

Biological Roles and Mechanistic Studies of Z 4 Undecenoic Acid

Contributions to Physiological Processes (Non-Clinical Context)

Influence on Immune Responses in In Vitro and Animal Models

Direct studies on the immunomodulatory effects of (Z)-4-undecenoic acid in in vitro and animal models have not been extensively reported. However, research on other unsaturated fatty acids and the more common isomer, 10-undecenoic acid, suggests potential for anti-inflammatory activity. Fatty acids are known to influence immune responses through various mechanisms, including the modulation of inflammatory cytokine expression. patsnap.com

In Vitro Studies: In in vitro models, such as those using macrophage cell lines (e.g., RAW 264.7), fatty acids have been shown to modulate the production of inflammatory mediators. mdpi.com For instance, certain palmitic acid hydroxy stearic acids (PAHSAs) can block the lipopolysaccharide (LPS)-stimulated activation of macrophages. mdpi.com While this data is not specific to this compound, it illustrates the capacity of fatty acids to influence key immune cells. Studies on punicic acid, an isomer of conjugated linolenic acid, demonstrated activation of macrophages and regulation of the NF-κB and MAPK signaling pathways in vitro. rsc.org Given that undecenoic acid exhibits anti-inflammatory properties, it is plausible that the (Z)-4 isomer could modulate the expression of inflammatory cytokines in various skin conditions. patsnap.com

Animal Models: Animal models are crucial for assessing the systemic and local immune responses to compounds. mdpi.com For example, mouse models of colitis and type 1 diabetes have been used to show that certain fatty acids can modulate both innate and adaptive immune responses. mdpi.com Cyclophosphamide-induced immunosuppressed mouse models have been employed to evaluate the immune-enhancing effects of other fatty acids like punicic acid, which was found to restore innate and adaptive immunity. rsc.org Although no animal studies have been published focusing specifically on the immune effects of this compound, these models provide a framework for future investigations into its potential immunomodulatory role.

Interactions with Biomolecular Targets

The biological effects of fatty acids are initiated by their interaction with molecular targets, primarily proteins and cellular membranes.

Specific data on the binding of this compound to proteins and any subsequent conformational changes are not available in the current literature. However, the behavior of other fatty acids provides a strong model for its likely interactions. Fatty acids are transported in the blood bound to carrier proteins, with serum albumin being the most significant.

The binding of fatty acids to albumin is a complex process influenced by the fatty acid's chain length, degree of saturation, and the specific binding sites on the albumin molecule. nih.govresearchgate.net Human serum albumin has several distinct binding sites, and the binding affinity for a given fatty acid can affect its bioavailability and disposition. researchgate.net For example, studies with Calprotectin, another fatty acid-binding protein, have shown through molecular docking and dynamics simulations that unsaturated fatty acids like oleic and arachidonic acid bind with high affinity, leading to structural and thermodynamic changes in the protein. plos.org It is highly probable that this compound also binds to albumin and other fatty acid-binding proteins, and such binding would likely involve conformational adjustments in the protein to accommodate the acyl chain. nih.govnih.gov These conformational changes are central to the protein's function and can be induced by ligand binding. nih.gov

Table 1: General Factors Influencing Fatty Acid-Protein Interactions

| Parameter | Influence on Binding Affinity |

| Chain Length | Generally, affinity increases with chain length up to a certain point. |

| Saturation | The presence and position of double bonds affect binding geometry and affinity. |

| Protein Binding Site | The specific amino acid residues and hydrophobicity of the binding pocket determine specificity. |

| Conformational Change | Binding often follows an "induced-fit" model where the protein structure adapts to the ligand. nih.gov |

The structure of this compound, particularly the cis (Z) double bond at the C4 position, is expected to have a significant impact on the physical properties of lipid bilayers.

Unsaturated fatty acids are known to increase membrane fluidity. The cis double bond introduces a rigid kink into the acyl chain, which disrupts the tight, orderly packing of phospholipid tails in the membrane. frontiersin.org This disruption creates more space between the lipid molecules, thereby increasing the fluidity of the bilayer. frontiersin.org This "elbow room" effect is crucial for maintaining membrane function, especially in cold environments where membranes with saturated fatty acids might become rigid. frontiersin.org

Furthermore, undecenoic acid is known to integrate into the lipid bilayers of fungal cell membranes, leading to destabilization and increased permeability. patsnap.com This disruption is a key aspect of its antifungal mechanism, causing leakage of essential intracellular components and leading to cell death. patsnap.com Studies on other fatty acid-based ionic liquids have also shown a correlation between the ability to permeabilize model lipid vesicles and antibacterial activity. nih.gov While these studies often focus on the 10-undecenoic acid isomer, the fundamental mechanism of membrane insertion and disruption is a general characteristic of medium-chain fatty acids and would apply to the (Z)-4 isomer. The permeant effect of unsaturated fatty acids is influenced by chain length, and the number, position, and geometry of the double bonds. nih.gov

Table 2: Predicted Effects of this compound on Lipid Bilayer Properties

| Property | Predicted Effect | Mechanism |

| Membrane Fluidity | Increase | The cis double bond creates a kink, disrupting tight lipid packing. frontiersin.org |

| Membrane Permeability | Increase | Insertion of the fatty acid into the bilayer destabilizes the structure. patsnap.com |

| Lipid Packing Order | Decrease | The non-linear shape of the acyl chain prevents orderly arrangement. |

| Phase Transition Temp. | Decrease | Increased disorder lowers the temperature required for the gel-to-fluid transition. frontiersin.org |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Specific SAR studies focused on analogs of this compound are not documented. However, broader studies on fatty acids provide insights into the structural features that are crucial for their biological activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For unsaturated fatty acids like this compound, key pharmacophoric features can be inferred from general SAR principles. The effectiveness of fatty acid-type antifungals, for instance, is dependent on the number of carbon atoms in the chain. wikipedia.org

The essential motifs for the biological activity of medium-chain unsaturated fatty acids likely include:

The Carboxylic Acid Head Group: This polar group is critical for interacting with polar residues in protein binding sites and the headgroups of membrane phospholipids (B1166683). It is a key feature in pharmacophore models for other acidic inhibitors. nih.gov

The Alkyl Chain Length: A chain length of 11 carbons places it in the category of medium-chain fatty acids. This length is crucial for its ability to insert into and span part of the lipid bilayer.

While a formal pharmacophore model has not been generated, these elements constitute the primary active motifs.

The design of mechanistic probes based on this compound has not been reported. However, the principles for creating such tools are well-established, often involving the introduction of a reporter group or a reactive moiety into a molecule that mimics the natural ligand.

For example, fatty acid analogs containing a terminal alkyne, such as 10-undecynoic acid, have been used as mechanism-based probes to investigate enzymes like cytochrome P450 fatty acid hydroxylases. nih.gov The alkyne group acts as a reactive handle that can lead to covalent modification of the enzyme, allowing for identification and characterization of the active site. Similarly, activity-based proteomic profiling (ABPP) probes are designed with a reactive group (a "warhead") and a reporter tag to covalently label the active sites of enzymes that bind the fatty acid. researchgate.net

A hypothetical mechanistic probe based on this compound could involve:

Replacing the carboxylic acid with a photoactivatable group to allow for covalent cross-linking to binding proteins upon UV irradiation.

Introducing an alkyne or azide (B81097) group at the terminus of the alkyl chain (if tolerated by the target) to serve as a "click chemistry" handle for attaching fluorescent dyes or affinity tags.

Synthesizing analogs with modified double bonds to probe the importance of unsaturation for target binding and activity.

These strategies would enable the identification of specific protein targets of this compound and help elucidate its mechanisms of action.

Advanced Analytical Methodologies for Z 4 Undecenoic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (Z)-4-undecenoic acid, providing the means to isolate the molecule from other fatty acids and matrix components prior to detection. The choice of technique depends on the analytical goal, whether it is comprehensive profiling, precise quantification, or assessment of stereoisomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of fatty acids, including this compound. impact-solutions.co.ukntnu.no Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying individual fatty acids within a complex mixture. resolvemass.ca

Due to the low volatility of free fatty acids, a derivatization step is typically required before GC analysis. impact-solutions.co.uknih.gov The most common method is transesterification to form fatty acid methyl esters (FAMEs), which are more volatile and exhibit better chromatographic behavior. impact-solutions.co.uknih.gov The FAMEs are then separated on a capillary GC column, typically with a polar stationary phase, which separates compounds based on chain length, degree of unsaturation, and double bond position.

Following separation, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is commonly used, which fragments the molecules into characteristic patterns. psu.edu The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound by comparing its fragmentation pattern and retention time to that of a known standard or by matching it against spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.comresearchgate.net For quantitative analysis, a stable isotope-labeled internal standard can be used to ensure high accuracy. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Methanol (B129727) with an acid (e.g., H₂SO₄) or base (e.g., NaOCH₃) catalyst; BF₃-Methanol |

| GC Column | Polar capillary column (e.g., fused-silica coated with biscyanopropyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C hold for 2 min, ramp to 240 °C at 3 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for quantification) ntnu.nonih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of fatty acids. mdpi.comrsc.org This technique is particularly advantageous as it can often analyze fatty acids with minimal or no derivatization, although derivatization is frequently employed to enhance chromatographic retention and ionization efficiency for short-chain fatty acids. mdpi.comshimadzu.com For a medium-chain fatty acid like this compound, reversed-phase chromatography is typically used.

In a common workflow, the sample is separated on a C18 column. lipidmaps.org The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization. lipidmaps.org

The eluent from the LC column is directed to the mass spectrometer, where electrospray ionization (ESI) in negative ion mode is typically used to generate the deprotonated molecule [M-H]⁻. nih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) is performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.com This involves selecting the precursor ion ([M-H]⁻) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise, enabling accurate quantification even at very low concentrations. creative-proteomics.com

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size) acs.org |

| Mobile Phase A | Water with 0.1% Formic Acid lipidmaps.org |

| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid lipidmaps.orgacs.org |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Detector | Triple Quadrupole (QqQ) or Q-Trap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | Precursor Ion (m/z of [M-H]⁻) → Product Ion (characteristic fragment) |

Chiral Chromatography for Stereoisomeric Purity and Identification

While this compound itself is not chiral, related fatty acid structures can be, and the assessment of stereoisomeric purity is crucial in many biochemical contexts. Chiral chromatography is the definitive method for separating enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. ntu.edu.sg

The most common approach is high-performance liquid chromatography (HPLC) with a chiral column. ntu.edu.sg CSPs are often based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrins, which create a chiral environment for the analyte to interact with. gcms.cznih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, which have different energies and stabilities, allowing for resolution. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. nih.gov This methodology is essential for verifying the enantiomeric purity of chiral fatty acids in research and pharmaceutical applications.

| CSP Class | Example | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of chiral compounds, including pharmaceuticals |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin (native or derivatized) | Compounds that can fit into the cyclodextrin (B1172386) cavity |

| Crown Ether-based | Immobilized chiral crown ethers | Primarily for chiral primary amines, such as amino acids nih.gov |

| Pirkle-type (Brush-type) | π-electron acceptor/donor phases (e.g., dinitrophenylglycine) | Compounds with π-basic or π-acidic aromatic rings |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its molecular framework, the position of the double bond, and its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.govmdpi.com Both ¹H and ¹³C NMR provide critical data for confirming the identity of this compound.

In the ¹H NMR spectrum, characteristic signals confirm the presence of key functional groups. nih.gov The olefinic protons (-CH=CH-) of the cis double bond typically appear in the region of 5.3-5.4 ppm. The coupling constant (J-coupling) between these two protons is a key indicator of stereochemistry; a value of approximately 10-12 Hz is characteristic of a cis (or Z) configuration, distinguishing it from the larger coupling constant (~15 Hz) of a trans (or E) isomer. Other key signals include the α-CH₂ protons adjacent to the carboxyl group (~2.3 ppm) and the terminal methyl group (~0.9 ppm). nih.gov

The ¹³C NMR spectrum provides complementary information. nih.gov The carbon atoms of the carboxylic acid group are highly deshielded and appear around 180 ppm. The olefinic carbons are found in the 120-135 ppm region, and their precise chemical shifts can help confirm the double bond's position. ilps.org The different methylene (B1212753) (CH₂) carbons along the aliphatic chain can often be resolved, especially those near the ends of the molecule or the double bond. magritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. magritek.com

| Atom(s) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~11-12 | ~180 |

| C2 (-CH₂-COOH) | ~2.35 | ~34 |

| C3 (-CH₂-CH₂) | ~2.40 | ~25 |

| C4 (-CH=) | ~5.35 | ~128 |

| C5 (=CH-) | ~5.40 | ~130 |

| C6 (=CH-CH₂-) | ~2.05 | ~27 |

| C7-C10 (-(CH₂)₄-) | ~1.30 | ~22-32 |

| C11 (-CH₃) | ~0.90 | ~14 |